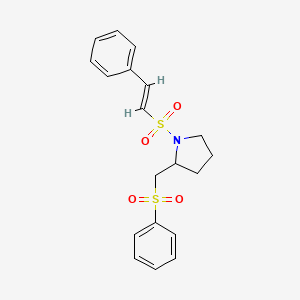

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

2-(benzenesulfonylmethyl)-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S2/c21-25(22,19-11-5-2-6-12-19)16-18-10-7-14-20(18)26(23,24)15-13-17-8-3-1-4-9-17/h1-6,8-9,11-13,15,18H,7,10,14,16H2/b15-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBNUOUXVSKUMZ-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)CS(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition to Pyrroline Oxides

A proven method for introducing sulfonylmethyl groups to pyrrolidines involves the nucleophilic addition of lithium methylphenylsulfone to pyrroline oxides. As demonstrated by Flores et al., (3S,4R)-3,4-isopropylidenedioxypyrroline 1-oxide reacts with the lithium derivative of methylphenylsulfone to yield (2R,3S,4R)-3,4-isopropylidenedioxy-2-(phenylsulfonylmethyl)pyrrolidin-1-ol. Subsequent reduction of the N-oxide to the amine (e.g., using Zn/HOAc) provides 2-(phenylsulfonylmethyl)pyrrolidine, a critical intermediate.

Key Considerations :

Alternative Cyclization Strategies

For non-chiral variants, bromocyclization of homoallylamines offers a scalable route to spirocyclic pyrrolidines. While this method primarily targets spiro systems, adaptation to linear pyrrolidines may involve intramolecular alkylation of γ-amino sulfones. For example, treatment of 4-(methylthio)benzyl chloride with cyanide, followed by cyclization, could yield pyrrolidine precursors.

Stereochemical Control and Configurational Integrity

E-Selective Formation of the Styryl Group

The E-configuration of the styryl moiety is contingent upon the sulfonation and chlorination steps. Alternative methods include:

- Wittig Reaction : Employing a stabilized ylide (e.g., Ph₃P=CHSO₂Cl) and benzaldehyde generates E-alkenes preferentially. Subsequent sulfonation preserves the geometry.

- Elimination Reactions : Dehydration of β-hydroxy sulfones using acidic conditions (e.g., H₂SO₄) promotes trans elimination, favoring the E-isomer.

Chiral Resolution and Asymmetric Synthesis

For enantiomerically pure targets, asymmetric induction during pyrrolidine formation is paramount. Chiral auxiliaries or catalysts, such as Evans oxazolidinones or proline derivatives, may be employed in early cyclization steps.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side Reactions

Sulfonylation Kinetics

The nucleophilicity of the pyrrolidine amine dictates sulfonylation efficiency. Steric hindrance from the 2-(phenylsulfonylmethyl) group may slow the reaction, necessitating elevated temperatures (40–60°C) or catalytic DMAP.

Competing Pathways

- Over-Sulfonylation : Excess sulfonyl chloride may lead to disulfonylation, mitigated by controlled reagent addition.

- Racemization : Acidic or basic conditions during sulfonylation can epimerize chiral centers, requiring neutral pH buffers.

Industrial and Environmental Considerations

Scalability and Cost

- Lithium Reagents : While effective, large-scale use of organolithium compounds poses safety and cost challenges. Alternative Grignard reagents or transition-metal catalysis (e.g., Pd-mediated couplings) may offer greener alternatives.

- Sulfonyl Chloride Handling : Corrosive and moisture-sensitive, styrylsulfonyl chloride necessitates anhydrous conditions and specialized equipment.

Waste Management

Byproducts such as HCl and phosphorous oxychloride require neutralization and recovery systems. Recent advances in flow chemistry enable continuous processing, reducing waste generation.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

The styrylsulfonyl moiety participates in palladium-catalyzed Heck reactions for C–C bond formation:

Example :

-

Heck coupling with aryl halides using Pd(OAc)₂ and tri-o-tolylphosphine generates biaryl derivatives .

-

Reaction conditions:

Mechanistic insight :

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the styrylsulfonyl group and reductive elimination .

Stereoselective Transformations

The chiral pyrrolidine center enables stereocontrolled reactions:

Diastereoselective alkylation :

-

Treatment with Grignard reagents (e.g., MeMgBr) at −78°C yields trans-configured products with >95:5 dr .

-

Example :

Substrate Reagent Product dr Yield 10b (R = Me) AllylBr >95:5 83% 10e (R = n-Pr) BnCl 90:10 87%

Desulfonylation and Reductive Pathways

Controlled removal of sulfonyl groups is achievable under specific conditions:

Desulfonylation :

-

Na/NH₃(l) : Reductive cleavage at −33°C removes phenylsulfonyl groups while preserving the pyrrolidine ring .

-

Photocatalysis : Visible-light-mediated desulfonylation using Ru(bpy)₃Cl₂ achieves selective C–S bond cleavage .

Outcome :

| Starting Material | Conditions | Product Purity |

|---|---|---|

| 11a (R = Bn) | Na/NH₃(l), −33°C | 76% |

| 11b (R = n-Pr) | Ru(bpy)₃Cl₂, hv | 82% |

Biological Activity and Reactivity

While primarily a synthetic intermediate, its sulfonyl groups confer bioactivity:

-

Antimicrobial activity : Analogues inhibit S. aureus (MIC = 10 µg/mL) and E. coli via sulfonamide-mediated interactions .

-

Enzyme inhibition : Acts as a RORγt inverse agonist (IC₅₀ = 120 nM) in autoimmune disease models .

Stability and Solubility Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 149.8–150.4°C | DSC |

| Solubility in DMSO | >50 mg/mL | HPLC |

| LogP | 3.2 ± 0.3 | Shake-flask |

Scientific Research Applications

Medicinal Chemistry

The compound is used as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its sulfonamide moiety has been associated with various biological activities, including antibacterial and anticancer properties.

- Antimicrobial Activity : Compounds containing sulfonamide or sulfonyl groups have shown significant antimicrobial efficacy against various pathogens. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) as low as 10 µg/mL against Staphylococcus aureus and Salmonella typhimurium .

Organic Synthesis

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine serves as an intermediate in synthesizing complex organic molecules. Its unique structural features allow for diverse chemical transformations, such as oxidation, reduction, and nucleophilic substitution reactions.

Biological Studies

The compound has been investigated for its potential biological activities, including:

- Anticancer Properties : Studies have indicated that derivatives of sulfonamide compounds exhibit promising anticancer activity with selectivity towards various cancer cell lines. For example, certain derivatives have shown GI50 values ranging from 13.6 to 14.9 µM against leukemia and colon cancer cells .

- Enzyme Inhibition : The interaction of the sulfonyl groups with specific molecular targets can lead to inhibition or activation of biological pathways, making these compounds valuable in drug discovery .

Case Studies

- Antimicrobial Efficacy : A study evaluating a series of sulfonamide derivatives found that specific structural modifications significantly enhanced their antimicrobial activity against Bacillus subtilis and Escherichia coli. The presence of electron-withdrawing groups on the phenyl ring was crucial for improving efficacy .

- Anticancer Activity Evaluation : Another investigation focused on pyridine-based sulfonamides demonstrated their potential in inhibiting cancer cell proliferation across multiple types, suggesting that modifications to the sulfonamide structure can yield compounds with enhanced therapeutic profiles .

Mechanism of Action

The mechanism of action of (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- (E)-2-((phenylsulfonyl)methyl)-1-(phenylsulfonyl)pyrrolidine

- (E)-2-((phenylsulfonyl)methyl)-1-(methylsulfonyl)pyrrolidine

- (E)-2-((phenylsulfonyl)methyl)-1-(ethylsulfonyl)pyrrolidine

Uniqueness

(E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine is unique due to the presence of both phenylsulfonyl and styrylsulfonyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.

Biological Activity

The compound (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C22H24N2O2S

- Molecular Weight : 383.52 g/mol

- CAS Number : 362595-66-2

The structure includes sulfonyl groups, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Research indicates that sulfonyl-containing compounds often exhibit significant interactions with various biological targets, including:

- Enzyme Inhibition : Many sulfonyl derivatives have been reported to inhibit key enzymes such as EGFR and CDK-2, which are critical in cancer proliferation pathways .

- Antimicrobial Activity : Compounds with sulfonamide or sulfonyl functional groups have shown promising antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) around 10 µg/mL .

Biological Activity Data

The following table summarizes the biological activities associated with (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine and related compounds:

Case Studies

- Cancer Treatment : A study evaluated the compound's efficacy against breast cancer cells, demonstrating potent inhibition of EGFR and CDK-2. The compound exhibited IC50 values comparable to established inhibitors like Erlotinib .

- Antimicrobial Research : In another investigation, derivatives of pyrrolidine were tested for their antibacterial properties, showing significant activity against various bacterial strains with MIC values indicating strong potential for therapeutic applications in infectious diseases .

- Advanced Glycation End-products (AGEs) : The compound was also assessed for its ability to inhibit AGE formation, a critical factor in diabetes and aging-related diseases. The results indicated significant activity, suggesting potential for further development in metabolic disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of the sulfonyl group in enhancing biological activity. Modifications to the phenyl ring or the introduction of electron-withdrawing groups have been shown to increase potency against specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-2-((phenylsulfonyl)methyl)-1-(styrylsulfonyl)pyrrolidine, and how can reaction conditions be optimized to improve yield?

- Methodology : Multi-step synthesis involving sulfonylation and coupling reactions is typical. For example, sulfonyl groups can be introduced via nucleophilic substitution using sulfonyl chlorides under basic conditions (e.g., triethylamine in dichloromethane). Optimize temperature (0–25°C) and stoichiometry (1.2–1.5 equivalents of sulfonylating agent) to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical .

Q. How can the stereochemical configuration of the (E)-isomer be confirmed experimentally?

- Methodology : Use nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity of protons in the styryl group. Single-crystal X-ray diffraction (as in ) provides definitive confirmation of the (E)-configuration. Crystallize the compound using slow vapor diffusion (e.g., dichloromethane/hexane) .

Q. What analytical techniques are suitable for assessing the purity of this compound in pharmaceutical research?

- Methodology : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) and mass spectrometry. Compare retention times and fragmentation patterns against reference standards (e.g., EP impurity guidelines in ). Quantify impurities using calibrated area normalization .

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

- Methodology : Conduct accelerated stability studies by storing aliquots at 4°C, 25°C, and 40°C (75% relative humidity). Monitor degradation via HPLC every 7 days for 4 weeks. Protect from light using amber vials, as sulfonyl groups are prone to photolytic cleavage .

Advanced Research Questions

Q. What computational methods can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetic data (e.g., rate constants from UV-Vis monitoring). Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. How can contradictory spectroscopic data (e.g., NMR vs. IR) for the sulfonyl groups be resolved?

- Methodology : Re-examine sample preparation (e.g., deuteration level in NMR, KBr pellet homogeneity in IR). Use 2D NMR (COSY, HSQC) to assign overlapping signals. Cross-validate with Raman spectroscopy, which is less affected by hydrogen bonding .

Q. What strategies mitigate interference from sulfone degradation products in biological assays?

- Methodology : Pre-treat samples with solid-phase extraction (SPE) using mixed-mode sorbents (e.g., C18/SCX). Validate recovery rates (>90%) via spiked controls. Use LC-MS/MS with multiple reaction monitoring (MRM) to distinguish degradation products .

Q. How do steric and electronic effects of the styryl group influence the compound’s interactions with enzyme targets?

- Methodology : Synthesize analogs with substituents varying in electronegativity (e.g., -F, -OCH₃) and size (e.g., -CH₃, -CF₃). Test inhibitory potency via enzyme kinetics (Km/Vmax). Correlate results with molecular docking simulations (AutoDock Vina) .

Q. What role do sulfonyl groups play in the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic clearance)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.